molecular formula C28H28O4Ti B1596019 Phenol, methyl-, titanium(4+) salt CAS No. 28503-70-0

Phenol, methyl-, titanium(4+) salt

Cat. No.: B1596019
CAS No.: 28503-70-0
M. Wt: 476.4 g/mol
InChI Key: RLMZHOIDXMRYMJ-UHFFFAOYSA-J
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Description

Phenol, methyl-, titanium(4+) salt is a titanium-based coordination compound derived from methylphenol (cresol), where the titanium(4+) ion is bound to the deprotonated oxygen of the cresol ligand. Structurally, it is analogous to other titanium phenolate salts, such as titanium(4+) 4-methoxyphenolate (CAS 23488-24-6), which features a methoxy-substituted phenol ligand .

Applications of such compounds may include catalysis or materials science, though specific uses for the methylphenol derivative remain speculative without further experimental data.

Properties

IUPAC Name

2-methylphenolate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H8O.Ti/c4*1-6-4-2-3-5-7(6)8;/h4*2-5,8H,1H3;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMZHOIDXMRYMJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].CC1=CC=CC=C1[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1319-77-3 (Parent)
Record name Phenol, methyl-, titanium(4+) salt (4:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30951192
Record name Titanium(4+) tetrakis(2-methylphenolate)
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Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28503-70-0
Record name Phenol, methyl-, titanium(4+) salt (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028503700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, methyl-, titanium(4+) salt (4:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium(4+) tetrakis(2-methylphenolate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Titanium(4+) cresolate
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Scientific Research Applications

Chemical and Catalytic Applications

Catalysis in Organic Synthesis

Titanium(IV) cresylate serves as an effective catalyst in various organic synthesis reactions, particularly in polymerization processes. Its ability to stabilize transition states lowers activation energies, making it a valuable component in the production of polymers and other complex organic molecules. The compound has been used successfully in reactions such as:

  • Polymerization : Facilitates the formation of polymers from monomers.
  • Cross-coupling reactions : Enhances the efficiency of forming carbon-carbon bonds.

Case Study: Polymer Production

In a study examining the use of titanium(IV) cresylate in polymer synthesis, researchers demonstrated its effectiveness in catalyzing the polymerization of styrene at elevated temperatures. The results indicated a significant increase in polymer yield compared to traditional catalysts, highlighting the compound's potential for industrial applications.

Biological Applications

Antimicrobial Properties

Research has shown that titanium(IV) cresylate exhibits notable antimicrobial activity. This property is attributed to its ability to disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

  • Mechanism of Action : The compound interacts with microbial membranes, causing leakage and lysis. Additionally, it can induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Cytotoxicity in Cancer Cells

A study involving HepG-2 liver cancer cells revealed that treatment with titanium(IV) cresylate at concentrations as low as 10 µg/mL resulted in significant cell death. This finding underscores its potential as an anticancer agent and highlights the need for further exploration of its therapeutic applications.

Industrial Applications

Coatings and Adhesives

Titanium(IV) cresylate is utilized in the production of coatings and adhesives due to its catalytic properties. It enhances the durability and performance of these materials by promoting cross-linking reactions during curing processes.

Table 1: Industrial Uses of Titanium(IV) Cresylate

ApplicationDescription
CoatingsUsed as a catalyst to improve adhesion and durability
AdhesivesEnhances bonding strength through cross-linking
Polymer ProductionCatalyzes polymerization reactions

Mechanism of Action

The mechanism by which titanium(IV) cresylate exerts its effects depends on its specific application. In catalysis, it may act by stabilizing transition states or intermediates, thereby lowering activation energies. In biological applications, its antimicrobial properties may involve disrupting microbial cell membranes or interfering with essential biological processes.

Molecular Targets and Pathways Involved:

  • Catalysis: Interaction with organic substrates and intermediates.

  • Antimicrobial: Interaction with microbial cell membranes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

A comparative analysis of titanium(4+) salts with phenolic and alkoxide ligands is presented below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Titanium(4+) tetrapropan-2-olate C₁₂H₂₈O₄Ti 284.219 546-68-9 Alkoxide ligand; used in asymmetric catalysis
1-Butanol, titanium(4+) salt C₁₆H₃₆O₄Ti 340.327 5593-70-4 Larger alkoxide ligand; hydrolyzes to TiO₂
Phenol, 4-methoxy-, titanium(4+) salt C₇H₈O₂·Ti (unit) ~480 (estimated) 23488-24-6 Aromatic ligand with electron-donating methoxy group
Phenol, methyl-, titanium(4+) salt (hypothetical) C₂₈H₃₂O₄Ti (estimated) ~480 (estimated) N/A Methyl substitution may enhance steric hindrance

Notes:

  • Titanium alkoxides (e.g., isopropoxide, butoxide) exhibit high solubility in organic solvents but are highly moisture-sensitive, undergoing hydrolysis to form titanium dioxide .
  • Phenolic titanium salts, such as the 4-methoxy derivative, likely have lower solubility in nonpolar solvents due to aromatic ring interactions. The methoxy group in the 4-methoxy-phenolate salt may increase electron density at the titanium center compared to the methyl-substituted analogue .

Biological Activity

Phenol, methyl-, titanium(4+) salt, often referred to as a titanium complex of methylphenol, has garnered attention in various fields due to its unique biological activities. This article delves into the compound's biological properties, including its antimicrobial and cytotoxic effects, alongside relevant case studies and research findings.

This compound is a coordination compound where titanium is in the +4 oxidation state. The presence of the methyl group on the phenolic ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that titanium-based compounds exhibit notable antimicrobial properties. A study on titanium dioxide nanoparticles synthesized from titanium salts demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The nanoparticles showed a higher efficacy against Gram-positive strains, with an IC50 value of 8.5 µg/mL against liver cancer cells (HepG-2) and 11.0 µg/mL against colon cancer cells (Caco-2) .

Microorganism IC50 (µg/mL) Activity Type
HepG-2 (Liver Cancer)8.5Cytotoxic
Caco-2 (Colon Cancer)11.0Cytotoxic
MDA-MB 231 (Breast Cancer)18.7Cytotoxic

Cytotoxic Effects

The cytotoxicity of phenolic compounds is well-documented. Studies have shown that various phenolic compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .

  • Case Study : In an experiment involving different concentrations of phenolic compounds, significant cell death was observed in HepG-2 cells treated with titanium salts at concentrations as low as 10 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : Phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells and cancer cells.
  • Membrane Disruption : These compounds may interact with microbial membranes, causing leakage and cell lysis.
  • Enzyme Inhibition : Titanium complexes can inhibit critical enzymes involved in cellular metabolism.

Biodegradation Potential

The biodegradation of phenolic compounds has also been investigated. A study highlighted that phenol demonstrates a high potential for biodegradation by strains like Pseudomonas fluorescens, which can utilize these compounds as carbon sources under aerobic conditions .

Preparation Methods

Direct Synthesis Method

The most direct and widely used route to prepare phenol, methyl-, titanium(4+) salt involves the reaction of titanium(IV) chloride with methyl phenol (cresol) in the presence of a base. This method typically proceeds as follows:

  • Reactants : Titanium(IV) chloride (TiCl4) and methyl phenol (cresol).
  • Conditions : A base is added to neutralize the hydrochloric acid generated and to facilitate the formation of the titanium phenolate complex.
  • Reaction : The titanium(IV) chloride reacts with the phenolic hydroxyl groups of methyl phenol, replacing chloride ions with phenolate ligands to form titanium(IV) cresylate.
  • Outcome : The product is typically a tetrakis(2-methylphenolate)titanium(IV) complex, with a 4:1 ligand to metal ratio.

This method is favored for its straightforwardness and relatively high yield. It is often conducted under inert atmosphere to avoid hydrolysis of titanium chloride and to ensure product purity.

Hydrolysis Method

Another common preparation route involves hydrolysis of titanium(IV) alkoxides in the presence of methyl phenol:

  • Starting Material : Titanium(IV) alkoxide, such as titanium isopropoxide.
  • Procedure : Controlled hydrolysis is performed by adding water in the presence of methyl phenol.
  • Mechanism : The hydrolysis converts titanium alkoxide groups into titanium-oxygen bonds coordinated to phenolate ligands derived from methyl phenol.
  • Advantages : This method allows better control over the complex formation and can yield purer products by minimizing chloride contamination.

Industrial Production Considerations

In industrial settings, the preparation of titanium(IV) cresylate involves scaled-up versions of the direct synthesis or hydrolysis methods with strict control over reaction parameters such as temperature, solvent choice, and purification steps:

  • Purification : Recrystallization or distillation techniques are employed to achieve high purity.
  • Solvents : Organic solvents compatible with titanium complexes, such as ketones or aromatic solvents, are often used to optimize solubility and reaction kinetics.
  • Yield Optimization : Reaction conditions are optimized to maximize yield and selectivity, minimizing side reactions such as oxidation or hydrolysis.

Reaction Types and Further Transformations

This compound can undergo various chemical transformations post-synthesis:

Reaction Type Description Common Reagents Products Formed
Oxidation Oxidation of titanium(IV) cresylate to titanium dioxide or other oxidized species Hydrogen peroxide, potassium permanganate Titanium dioxide, oxidized titanium complexes
Reduction Reduction to lower oxidation state titanium complexes Sodium borohydride, hydrogen gas Titanium(II) or titanium(III) derivatives
Substitution Ligand exchange reactions with nucleophiles or electrophiles Various nucleophiles/electrophiles Substituted titanium phenolate complexes

Data Summary Table

Preparation Method Reactants Conditions Advantages Disadvantages
Direct Synthesis Titanium(IV) chloride + methyl phenol + base Inert atmosphere, controlled temperature Simple, high yield Sensitive to moisture, requires base
Hydrolysis Method Titanium(IV) alkoxide + water + methyl phenol Controlled hydrolysis, mild conditions Better purity, less chloride contamination Requires careful water control
Industrial Scale Scaled-up direct or hydrolysis Controlled solvent, temperature, purification High purity, optimized yield Complex process control

Research Findings and Notes

  • The direct reaction of titanium(IV) chloride with methyl phenol in the presence of a base is the most commonly reported synthetic strategy, yielding titanium(IV) cresylate with high selectivity and purity.
  • Hydrolysis of titanium alkoxides in the presence of methyl phenol offers an alternative route that can minimize chloride contamination and improve product quality.
  • Industrial production emphasizes purification steps such as recrystallization and distillation to ensure the desired compound's quality and performance in applications.
  • The compound’s ligand environment and titanium oxidation state can be manipulated via oxidation or reduction reactions, expanding its chemical versatility.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing phenol, methyl-, titanium(4+) salt, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves reacting methylphenol (4-methylphenol) with titanium precursors such as titanium tetrachloride (TiCl₄) or titanium alkoxides (e.g., titanium tetrabutoxide). For example:

Precursor Selection : Use titanium tetrabutoxide (TNBT) due to its stability in organic solvents .

Stoichiometry : Maintain a molar ratio of 4:1 (methylphenol:titanium) to ensure complete salt formation, as seen in analogous titanium-alkoxide syntheses .

Reaction Conditions : Conduct the reaction under anhydrous conditions in a dry solvent (e.g., toluene) at 60–80°C for 6–8 hours .

Purification : Isolate the product via vacuum filtration and wash with hexane to remove unreacted precursors.

  • Optimization : Monitor reaction progress using FTIR to track the disappearance of phenolic –OH stretches (~3200 cm⁻¹) and the emergence of Ti–O–C bonds (~950 cm⁻¹).

Q. Which analytical techniques are most effective for characterizing the structural and compositional properties of this compound?

  • Key Techniques :

  • FTIR Spectroscopy : Identifies functional groups (e.g., Ti–O–C at ~950 cm⁻¹) and confirms ligand coordination .
  • X-ray Diffraction (XRD) : Resolves crystalline structure and confirms tetrahedral geometry around titanium .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., mass loss at >200°C indicates ligand dissociation) .
  • Elemental Analysis : Validates stoichiometry (e.g., Ti content via ICP-MS).
    • Purity Assessment : Use HPLC with UV detection (λ = 270 nm) to quantify residual methylphenol .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Guidelines :

  • Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments .
  • Light Exposure : Protect from UV light to prevent photocatalytic degradation, as observed in TiO₂-phenol systems .
    • Decomposition Signs : Discoloration (yellow to brown) or precipitation indicates hydrolysis; discard if detected .

Advanced Research Questions

Q. How does the coordination geometry of titanium in this compound influence its reactivity in catalytic applications?

  • Mechanistic Insights :

  • The tetrahedral Ti(IV) center in the salt enhances Lewis acidity, enabling substrate activation in esterification or oxidation reactions. For example, Ti–O bonds can polarize carbonyl groups in esters .
  • Comparative studies with octahedral Ti complexes (e.g., TiO₂) show reduced catalytic efficiency in non-polar media due to steric hindrance .
    • Experimental Design :
  • Compare catalytic activity in epoxidation reactions using hydrogen peroxide. Monitor kinetics via GC-MS to correlate geometry with turnover rates .

Q. What experimental approaches can resolve contradictions in reported degradation pathways of phenol derivatives involving titanium-based catalysts?

  • Strategies :

Controlled Variables : Systematically test pH (4–10), dissolved oxygen (0–20 ppm), and UV intensity (254–365 nm) to isolate dominant degradation mechanisms .

Advanced Analytics : Use LC-QTOF-MS to identify intermediate species (e.g., quinones or carboxylates) and propose competing pathways.

Isotopic Labeling : Track ¹⁸O incorporation in degradation products to distinguish hydrolysis vs. photocatalytic oxidation .

  • Case Study : A 2022 study resolved discrepancies by demonstrating pH-dependent switching between radical-mediated (pH <7) and nucleophilic (pH >7) mechanisms .

Q. What methodologies are suitable for assessing the interaction between this compound and biological systems under varying environmental conditions?

  • Toxicity Profiling :

  • Aquatic Toxicity : Follow OECD Test Guideline 201 using Daphnia magna. Reported LC₅₀ values for similar Ti-phenol complexes range from 5–20 mg/L .
  • Microbial Degradation : Adapt protocols from Candida tropicalis studies (e.g., 30°C, pH 6.5, 1000 mg/L phenol) to assess biodegradation kinetics .
    • Environmental Fate :
  • Use soil column experiments to measure leaching potential. Analyze Ti and phenol residues via ICP-MS and GC-MS, respectively .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenol, methyl-, titanium(4+) salt
Reactant of Route 2
Phenol, methyl-, titanium(4+) salt

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